Lipophilicity (XLogP3-AA) Comparison: Enhanced Permeability and Blood-Brain Barrier Penetration Potential vs. Unsubstituted Analog
1-Ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 3.4) compared to its unsubstituted parent scaffold, 4,5,6,7-tetrahydro-1H-indazole (XLogP3-AA = 0.9) [1][2]. This increased lipophilicity is driven by the addition of the ethyl and phenyl groups, and it is a critical determinant for passive membrane permeability and potential blood-brain barrier (BBB) penetration. In the context of central nervous system (CNS) drug discovery, compounds with XLogP3 values in the 2-4 range are often associated with optimal brain exposure [3]. This differentiation is quantifiable and directly impacts the compound's suitability for CNS-targeted programs versus peripheral applications.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-1H-indazole: 0.9 |
| Quantified Difference | ΔXLogP3 = 2.5 |
| Conditions | In silico prediction (PubChem 2025.09.15 release) |
Why This Matters
This quantitative difference in lipophilicity is a primary driver for selecting this compound over the unsubstituted scaffold when optimizing for membrane permeability and CNS exposure in drug discovery programs.
- [1] PubChem. (2026). 1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole (CID 121214611). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 4,5,6,7-Tetrahydro-1H-indazole (CID 15275098). National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. View Source
